Cyanomethanethioamide

Description

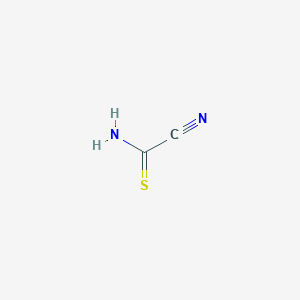

Structure

3D Structure

Properties

IUPAC Name |

carbamothioyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c3-1-2(4)5/h(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTIZKNBXNGILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463612 | |

| Record name | CARBONOCYANIDOTHIOIC AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-24-9 | |

| Record name | CARBONOCYANIDOTHIOIC AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Cyanomethanethioamide

Established Synthetic Pathways for Cyanomethanethioamide and its Precursors

The preparation of this compound, also known as 2-cyanoethanethioamide, can be achieved through several established routes, ranging from classical methods to more refined contemporary procedures.

Historically, the synthesis of thioamides often involves the thionation of the corresponding amide. A primary classical method for producing this compound is the reaction of cyanoacetamide with a thionating agent. Phosphorus pentasulfide (P₄S₁₀) is a common, albeit aggressive, reagent for this transformation. The reaction involves the direct conversion of the carbonyl oxygen to sulfur.

Another established pathway involves the reaction of malononitrile (B47326) with hydrogen sulfide. This method leverages the reactivity of the dinitrile with a source of sulfur. Often, this reaction is base-catalyzed, using an amine base like triethylamine (B128534) or pyridine (B92270), to facilitate the addition of H₂S across one of the nitrile groups, followed by tautomerization to the more stable thioamide form.

Modern synthetic chemistry has sought to improve upon classical methods by developing milder, more efficient, and environmentally benign procedures. The use of Lawesson's reagent as a thionating agent for cyanoacetamide offers a milder alternative to phosphorus pentasulfide, often resulting in cleaner reactions and higher yields.

Recent advancements include novel thio-Ritter-type reactions, which can provide a straightforward route to functionalized thioamides from nitriles, although specific application to this compound synthesis needs detailed exploration. researchgate.net Furthermore, some modern syntheses focus on optimizing reaction conditions, for example, by using ionic liquids as solvents, which can enhance reaction rates and simplify product isolation. researchgate.net The conversion of nitriles to thioamides is a key transformation, and various methods continue to be developed to facilitate this process under mild conditions. nih.gov

Table 2.1: Comparison of Synthetic Approaches for this compound

| Method | Precursor(s) | Key Reagents | Typical Conditions | Notes |

| Classical Thionation | Cyanoacetamide | Phosphorus Pentasulfide (P₄S₁₀) | High temperature, inert solvent (e.g., dioxane, toluene) | Can lead to side products; harsh conditions. |

| Classical H₂S Addition | Malononitrile | Hydrogen Sulfide (H₂S), Amine Base | Pressurized vessel or gas bubbling, alcoholic solvent | Utilizes a toxic gas; requires careful handling. |

| Contemporary Thionation | Cyanoacetamide | Lawesson's Reagent | Reflux in THF or toluene | Milder than P₄S₁₀, generally higher yields. |

| Ionic Liquid Method | Varies | Varies | 80 °C in [Bmim]BF₄ | Offers potential benefits in rate and workup. researchgate.net |

Derivatization Strategies and Functional Group Interconversions of this compound

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the thiocarbonyl group, the cyano group, and the active methylene (B1212753) group. researchgate.net

The thiocarbonyl (C=S) group is a key site for nucleophilic attack and is instrumental in the construction of sulfur-containing heterocycles.

S-Alkylation: The sulfur atom is readily alkylated by electrophiles such as alkyl halides to form S-alkyl-2-cyanoethanethioimidates. These thioimidates are versatile intermediates themselves, primed for subsequent cyclization reactions.

Cyclocondensation Reactions: The thiocarbonyl group, often in conjunction with the adjacent amino group, participates in cyclization reactions. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. Its reaction with dimethyl acetylenedicarboxylate (B1228247) can yield thiophene (B33073) or thiazole derivatives depending on the reaction conditions and substrate structure. researchgate.net

The cyano (C≡N) group is a versatile functional handle that can be converted into several other functionalities. nih.gov

Hydrolysis: The nitrile can be partially hydrolyzed under controlled acidic or basic conditions to yield the corresponding amide, or fully hydrolyzed to a carboxylic acid.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the cyano group to a primary amine (aminomethyl group). vanderbilt.edu

Cycloaddition: The C≡N triple bond can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere in medicinal chemistry. researchgate.net The cyano group is a valuable precursor that can be transformed into various other functional groups, enhancing its synthetic utility. nih.govresearchgate.net

The methylene group (-CH₂-) in this compound is positioned between two strong electron-withdrawing groups (cyano and thiocarbonyl), rendering its protons acidic and the carbon nucleophilic. This "active methylene" character is the basis for numerous carbon-carbon bond-forming reactions. researchgate.net

Knoevenagel Condensation: The active methylene group readily condenses with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated products. This reaction is a cornerstone for extending the carbon framework. researchgate.net

Michael Addition: As a soft nucleophile, the carbanion generated from the active methylene group can undergo Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. researchgate.net

Coupling Reactions: The methylene group can react with diazonium salts to form arylhydrazono derivatives, which are valuable precursors for synthesizing various nitrogen-containing heterocycles. researchgate.net

Alkylation and Acylation: The nucleophilic carbon can be directly alkylated or acylated using appropriate electrophiles, allowing for further functionalization at this position.

Table 2.2: Summary of Reactivity of this compound Functional Groups

| Functional Group | Type of Reaction | Typical Reagents | Resulting Structure |

| Thiocarbonyl (-CSNH₂) | S-Alkylation | Alkyl Halides (R-X) | Thioimidate |

| Cyclocondensation | α-Haloketones | Thiazole ring | |

| Cyano (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxamide or Carboxylic Acid |

| Reduction | H₂/Catalyst, LiAlH₄ | Primary Amine (-CH₂NH₂) | |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole ring | |

| Active Methylene (-CH₂-) | Knoevenagel Condensation | Aldehydes/Ketones, Base | C=C double bond |

| Michael Addition | α,β-Unsaturated Esters/Ketones | 1,4-Adduct | |

| Diazonium Coupling | ArN₂⁺Cl⁻ | Arylhydrazone |

Mechanistic Investigations of Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the active methylene, the thioamide, and the nitrile moieties. Understanding the mechanistic pathways of its reactions is crucial for harnessing its full synthetic potential.

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits a rich and varied reactivity profile, acting as both a nucleophile and an electrophile at its different reactive centers. bohrium.com This dual nature makes it a valuable building block in the construction of a wide array of organic compounds. researchgate.net

The molecule possesses four primary nucleophilic sites and two electrophilic sites. bohrium.com The active methylene group, flanked by the electron-withdrawing cyano and thioamide groups, is a potent C-nucleophile. bohrium.com This site readily participates in a variety of reactions, including:

Knoevenagel Condensations: The active methylene group condenses with aldehydes and ketones. A plausible mechanism involves the initial deprotonation of the methylene group by a base to form a carbanion, which then attacks the carbonyl carbon. Subsequent elimination of water yields an α,β-unsaturated product.

Michael Additions: As a Michael donor, the enolate form of this compound adds to α,β-unsaturated carbonyl compounds.

Thorpe-Ziegler Reactions: This reaction involves the self-condensation of the molecule.

Reactions with Diazonium Salts: The nucleophilic carbanion can react with diazonium salts in azo coupling reactions.

The sulfur atom of the thiocarbonyl group is a soft nucleophile and readily reacts with various electrophiles, particularly in S-alkylation reactions. The amino group can also participate in nucleophilic reactions. bohrium.com

Conversely, the nitrile and thiocarbonyl groups can act as electrophiles. bohrium.com The electrophilic character of the nitrile carbon allows for intramolecular cyclization reactions where a nucleophilic carbon within the same molecule attacks it. For instance, in the reaction with hydrazine (B178648) hydrate (B1144303) to form 3,5-diaminopyrazoles, the nucleophilic nitrogen atoms of hydrazine sequentially attack the electrophilic carbons of both the nitrile and thioamide groups. The dimerization of this compound to form a substituted pyridine also highlights the electrophilic nature of the nitrile group. bohrium.com

The tautomeric equilibrium between the thioamide and the iminothiol forms significantly influences the nucleophilic and electrophilic character of the molecule, thereby shaping its reaction pathways.

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and transition states in this compound transformations provides deeper insight into its reactivity. Quantum chemical studies, particularly using Density Functional Theory (DFT), have been employed to model these processes. bocsci.com

For instance, in the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides, DFT calculations (B3LYP/6-311+G(d,p)) suggest that the reaction proceeds through the intermediate formation of a diazo compound. bocsci.com

In the reaction of indole-3-carbaldehyde with this compound, an unexpected indolyl-substituted pyridine is formed. A proposed mechanism involves a retro-Knoevenagel reaction of the initial condensation product to regenerate this compound. This then acts as a Michael donor, adding to the initial condensation product. The resulting adduct undergoes cyclization and subsequent aromatization to yield the final pyridine product. sciforum.net

The reaction of this compound with diketene (B1670635) to produce pyridin-4(1H)-one derivatives is believed to proceed via a cascade reaction. The initial step is a highly regioselective C-acetoacetylation at the active methylene group, followed by cyclization and dehydration. researchgate.net

Furthermore, quantum chemical calculations have been utilized to study the mechanism of the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles from 3-aryl-2-cyanothioacrylamides (derived from this compound) and α-thiocyanatoacetophenone. These studies, performed at the r²SCAN-3c level of theory, indicate that the reaction proceeds through the formation of a Michael adduct, which then undergoes cyclization. nih.govnih.gov

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in directing the outcome and enhancing the efficiency of reactions involving this compound. Both base and acid catalysis are commonly employed.

Basic catalysts, such as piperidine (B6355638) or triethylamine, are frequently used to facilitate the deprotonation of the active methylene group, which is a key step in Knoevenagel condensations and Michael additions. tubitak.gov.tr For example, the Knoevenagel condensation of cyanothioacetamide with aromatic aldehydes is carried out in the presence of catalytic amounts of triethylamine. nih.gov The synthesis of certain pyrano[2,3-d]thiazole derivatives utilizing this compound has been shown to be catalyzed by bases like triethylamine and piperidine. rsc.org More recently, a reusable Mg-Al-layered double hydroxide (B78521) catalyst has been developed for this transformation, highlighting a move towards more sustainable catalytic systems. This catalyst possesses dual acid-base sites that promote the reaction cascade. rsc.org

Acid catalysts are also utilized in certain transformations. For example, the reaction of this compound with ethanol (B145695) in 1,4-dioxane (B91453) in the presence of concentrated hydrochloric acid leads to the formation of a salt that can be further transformed into a substituted pyridine. bohrium.com DFT calculations have also suggested that the Cornforth-type rearrangement of 5-amino-1,2,3-thiadiazole-4-carboximidamides, derived from this compound, can be acid-catalyzed via protonation of the sulfonamide group's oxygen atom. bocsci.com

Applications of this compound in Complex Organic Synthesis

The unique reactivity of this compound makes it a valuable synthon for the construction of a diverse range of heterocyclic compounds, which are often the core scaffolds of medicinally and biologically important molecules.

Utilization as a Synthon for Heterocyclic Compounds

This compound is a cornerstone reagent for the synthesis of various S,N-heterocyclic compounds. researchgate.net Its polyfunctionality allows it to act as a versatile building block for constructing rings of different sizes and with multiple heteroatoms. tubitak.gov.tr

This compound is extensively used in the synthesis of a variety of nitrogen-containing heterocycles.

Pyridines: Substituted pyridines can be synthesized through various routes involving this compound. One common method is the reaction with α,β-unsaturated ketones or their equivalents, which proceeds via a Michael addition followed by cyclization and water elimination. clockss.org The reaction with diketene provides a convenient and regioselective route to novel pyridin-4(1H)-one derivatives. researchgate.net Furthermore, the dimerization of this compound can also lead to substituted pyridines. bohrium.com

Pyrazoles: The reaction of this compound with hydrazine or its derivatives is a classical method for the synthesis of aminopyrazoles. The reaction with hydrazine hydrate can lead to the formation of 3,5-diaminopyrazoles through the participation of both the cyano and thioamide groups.

Thiazoles: this compound is a key substrate in the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring. The reaction with various α-haloketones yields 2-cyanomethylthiazoles, which are themselves versatile intermediates for further chemical transformations.

Pyrimidines: this compound derivatives are also utilized in the synthesis of pyrimidine-containing systems. For example, new hexahydrothieno[2,3-d]pyrimidines have been prepared from 2-amino-4,5-dihydrothiophenes, which are synthesized from this compound. nih.govnih.gov

The following table summarizes some examples of heterocyclic synthesis using this compound as a starting material or key intermediate.

| Heterocycle | Reactants | Key Reaction Type | Reference |

| Pyridin-4(1H)-one derivative | Diketene | C-acetoacetylation, Cyclization | researchgate.net |

| 3,5-Diaminopyrazole | Hydrazine hydrate | Nucleophilic attack, Cyclization | |

| 2-Cyanomethylthiazole | α-Haloketone | Hantzsch synthesis | |

| Indolyl-substituted pyridine | Indole-3-carbaldehyde | Michael addition, Cyclization, Aromatization | sciforum.net |

| Hexahydrothieno[2,3-d]pyrimidine | 2-Amino-4,5-dihydrothiophene, HCHO, RNH₂ | Mannich-type reaction | nih.govnih.gov |

Formation of Sulfur-Containing Heterocycles

The intrinsic reactivity of this compound makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.govnih.gov The thioamide group (-CSNH2) and the adjacent active methylene group (-CH2-) are key functionalities that participate in cyclization and condensation reactions.

The synthesis of these heterocycles typically involves the reaction of this compound with bifunctional electrophiles. For instance, α-haloketones can react with the thioamide to form thiazole rings, a common motif in pharmaceuticals. Similarly, reactions with other reagents can lead to the formation of thiophenes, thiadiazoles, and other related structures. researchgate.net The general strategy relies on the nucleophilic character of the sulfur atom and the acidity of the methylene protons, which allow for initial bond formation followed by an intramolecular cyclization/condensation step.

Table 1: Examples of Potential Heterocyclic Syntheses from this compound

| Reactant | Resulting Heterocycle | Reaction Type |

| α-Haloketones | Thiazole | Hantzsch-type synthesis |

| α,β-Unsaturated Carbonyls | Dihydrothiophene | Michael Addition-Cyclization |

| Hydrazonoyl Halides | 1,3,4-Thiadiazole | Condensation-Cyclization |

| Carbon Disulfide | 1,3-Dithiole | Thioacylation-Cyclization |

These synthetic pathways demonstrate the utility of this compound as a foundational building block for generating molecular diversity in sulfur-containing heterocycles. organic-chemistry.org

Construction of Fused and Polycyclic Systems

Building upon its utility in forming single heterocyclic rings, this compound can also be employed in synthetic strategies aimed at constructing more complex fused and polycyclic systems. These advanced structures are often assembled through sequential or tandem reactions where an initial heterocycle formed from this compound retains a reactive handle for further annulation (ring-forming) reactions.

A common approach involves designing a reaction sequence where the first step establishes a heterocyclic core, such as a thiophene or thiazole, which still possesses a functional group (e.g., the cyanomethyl or an amino group) capable of participating in a subsequent cyclization. For example, a thiophene derivative synthesized from this compound can undergo further reactions to form thienopyrimidines or other fused systems. nih.gov This step-economical approach allows for the rapid assembly of complex molecules from a simple starting material. nih.gov The development of such methods is crucial for creating novel polycyclic molecules with potential pharmaceutical applications. nih.gov

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing portions of all reactants, are highly valued in modern organic synthesis for their efficiency and convergence. frontiersin.orgnih.gov this compound is an ideal candidate for MCRs due to its multiple reactive sites. Its close structural analog, cyanoacetamide, is already well-established as a versatile component in numerous MCRs. nih.gov

This compound can participate in MCRs in several ways:

As a C-H acid component , where the active methylene group is deprotonated and acts as a nucleophile.

As a dinucleophile , with both the sulfur and nitrogen atoms of the thioamide group participating in reactions.

As a precursor to other reactive intermediates within the MCR cascade.

A well-known example where a similar substrate participates is the Gewald three-component reaction for the synthesis of 2-aminothiophenes, which involves a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound can theoretically be used in novel MCRs to generate complex thioamides or sulfur-containing heterocycles in a single, efficient step. beilstein-journals.org The advantages of using MCRs include simplified procedures, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org

Table 2: Hypothetical Multicomponent Reaction Involving this compound

| Component 1 | Component 2 | Component 3 | Product Class |

| This compound | Aldehyde | Isocyanide | Densely functionalized Thiazole or Pyrrole derivatives |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. The synthesis and application of this compound and its derivatives are well-suited for improvement using green methodologies.

Solvent-Free and Microwave-Assisted Synthetic Approaches

Two key green chemistry techniques, solvent-free reactions and microwave-assisted synthesis, offer significant advantages over traditional methods.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or under solid-state conditions minimizes the use of often toxic and volatile organic compounds, reduces waste, and can simplify product purification. rsc.orgmdpi.com The synthesis of amides and thioamides from their respective acids and amines can be achieved under solvent-free conditions, often requiring only thermal activation. mdpi.comnih.gov This approach is not only environmentally friendly but can also lead to higher yields and shorter reaction times. orientjchem.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. mdpi.comrsc.org Compared to conventional heating, microwave-assisted methods often result in dramatic reductions in reaction time, increased product yields, and improved product purity. analis.com.my This technology is particularly effective for the synthesis of heterocyclic compounds and in MCRs, aligning perfectly with the applications of this compound. rsc.organalis.com.my The use of microwaves is considered a green technology due to its high energy efficiency. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High (bulk heating) | Low (direct molecular heating) |

| Yield | Often moderate to good | Often good to excellent analis.com.my |

| Side Reactions | More prevalent due to long heating | Minimized due to short reaction times mdpi.com |

Atom Economy and Reaction Efficiency Considerations

Atom Economy (AE) is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions involving this compound can be designed to maximize atom economy. For example:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as all reactant atoms are incorporated into the final product. rsc.org

Multicomponent Reactions (MCRs): MCRs are designed to be highly atom-economical by combining multiple reactants into a single complex product with minimal or no byproducts. researchgate.net

In contrast, classical synthetic routes that involve stoichiometric reagents, protecting groups, or result in significant byproducts (like substitution or elimination reactions) have poor atom economy. wikipedia.orgresearchgate.net By focusing on catalytic methods and MCRs, the use of this compound can be aligned with the goal of maximizing reaction efficiency and minimizing waste. researchgate.netresearchgate.net

Advanced Characterization Methodologies for Cyanomethanethioamide and Its Adducts

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopy is a cornerstone in the analysis of molecular structures, providing insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within a molecule. ksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. oregonstate.edupdx.edu

For 2-cyanoethanethioamide, ¹H NMR and ¹³C NMR spectroscopy are used to confirm its structure. The ¹H NMR spectrum provides information on the number of different kinds of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. csustan.eduwfu.edu

The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing cyano (C≡N) and thioamide (C=S) groups are expected to appear as a singlet in the ¹H NMR spectrum, shifted downfield due to deshielding effects. oregonstate.edu The protons of the thioamide group (-NH₂) would also be observable, though their chemical shift can be broad and vary depending on the solvent and concentration due to hydrogen bonding and exchange processes.

In the ¹³C NMR spectrum, three distinct signals are expected, corresponding to the three carbon atoms in unique chemical environments: the nitrile carbon, the methylene carbon, and the thioamide carbon (thiocarbonyl). compoundchem.comoregonstate.edu The chemical shift of the thiocarbonyl carbon is particularly characteristic, typically appearing far downfield (around 200 ppm) due to the nature of the C=S double bond. libretexts.org

Table 1: Predicted NMR Chemical Shifts (δ) for 2-Cyanoethanethioamide

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | ~3.5 - 4.0 | Singlet |

| ¹H | -NH₂ | Variable (e.g., 7.0 - 9.0) | Broad Singlet |

| ¹³C | -C N | ~115 - 120 | Singlet |

| ¹³C | -C H₂- | ~25 - 35 | Singlet |

| ¹³C | -C =S | ~190 - 210 | Singlet |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. bdu.ac.in For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

The IR and Raman spectra of 2-cyanoethanethioamide are distinguished by several key vibrational bands that confirm its structure. The most prominent features include:

C≡N Stretch: A sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum, typically found in the 2240–2260 cm⁻¹ region, which is characteristic of a nitrile group.

N-H Stretch: The thioamide -NH₂ group gives rise to symmetric and asymmetric stretching vibrations, usually appearing as two bands in the 3100–3400 cm⁻¹ region.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is a key marker. It is often coupled with other vibrations but is generally expected in the 800–1250 cm⁻¹ range. Its intensity is typically stronger in the Raman spectrum than in the IR.

CH₂ Vibrations: The methylene group exhibits characteristic stretching and bending (scissoring) modes. Asymmetric and symmetric C-H stretching vibrations are found just below 3000 cm⁻¹, while the scissoring vibration appears around 1400–1450 cm⁻¹.

Product specification sheets for commercially available 2-cyanothioacetamide (B47340) confirm that its identity is routinely verified using FTIR, with the resulting spectrum conforming to the expected structure. thermofisher.comfishersci.ca

Table 2: Characteristic Vibrational Frequencies for 2-Cyanoethanethioamide

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric & Symmetric Stretch | -NH₂ | 3100 - 3400 | Medium-Strong | Medium |

| Stretch | C-H (in -CH₂-) | 2850 - 2960 | Medium | Medium-Strong |

| Stretch | C≡N | 2240 - 2260 | Strong | Strong |

| Scissoring | -CH₂- | 1400 - 1450 | Medium | Weak |

| Thioamide II (N-H bend + C-N stretch) | -C(S)NH₂ | 1400 - 1650 | Strong | Medium |

| Thioamide I (mainly C=S stretch) | -C(S)NH₂ | 800 - 1250 | Medium | Strong |

Mass Spectrometry in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. libretexts.org When a molecule like 2-cyanoethanethioamide is ionized in a mass spectrometer, typically by electron impact (EI), it forms an energetically unstable molecular ion (M⁺•). chemguide.co.uk This molecular ion can then break apart into smaller, characteristic fragment ions. wikipedia.org

For 2-cyanoethanethioamide (Molecular Weight: 100.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z of 100. nih.gov The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for thioamides often involve:

α-Cleavage: Fission of the C-C bond adjacent to the thiocarbonyl group. This could lead to the loss of a •CH₂CN radical, resulting in a [CSNH₂]⁺ fragment at m/z 60.

McLafferty Rearrangement: While not applicable to this specific molecule due to the lack of a γ-hydrogen, it is a common pathway for larger thioamides. libretexts.org

Cleavage of the Thioamide Group: Fragmentation can occur with the loss of neutral molecules like H₂S or •SH.

Analysis of the fragmentation of the oxygen analog, N-substituted cyanoacetamides, shows that fission of the carbon-carbon bond next to the carbonyl function is a common process, suggesting a similar pathway for the thio-derivative. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for 2-Cyanoethanethioamide

| m/z | Proposed Ion Structure | Neutral Loss |

| 100 | [NCCH₂CSNH₂]⁺• | (Molecular Ion) |

| 60 | [CSNH₂]⁺ | •CH₂CN |

| 59 | [CSN]⁺ or [CHCN]⁺• | •CH₂NH₂ or •CSNH |

| 44 | [CS]⁺• or [CH₂NH₂]⁺ | C₂H₂N₂ or CH₂CN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). uobabylon.edu.iq The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org

The 2-cyanoethanethioamide molecule contains two primary chromophores: the nitrile group (C≡N) and the thioamide group (-C(=S)NH₂). The thioamide group is the more significant chromophore in the accessible UV-Vis range. It can undergo two main types of electronic transitions:

n→π* transition: An electron from a non-bonding orbital (the lone pair on the sulfur atom) is promoted to an anti-bonding π* orbital. This is typically a lower-energy transition and results in an absorption band at a longer wavelength, often with low molar absorptivity (ε). masterorganicchemistry.com

π→π* transition: An electron from a bonding π orbital (of the C=S double bond) is promoted to an anti-bonding π* orbital. This is a higher-energy transition, resulting in an absorption band at a shorter wavelength with high molar absorptivity. uobabylon.edu.iq

The presence of these chromophores means 2-cyanoethanethioamide will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. amazonaws.com

Table 4: Expected UV-Vis Absorption Data for 2-Cyanoethanethioamide

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| n→π | C=S | 290 - 350 | Low |

| π→π | C=S | 220 - 270 | High |

Note: Values are estimates based on typical ranges for thioamide chromophores. The solvent can significantly influence the position and intensity of absorption bands.

X-ray Diffraction and Crystallographic Studies

While spectroscopic methods provide valuable data on molecular connectivity and functional groups, X-ray diffraction on single crystals offers the most definitive and precise information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structures

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the precise arrangement of atoms within a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

A crystallographic study of 2-cyanoethanethioamide would reveal key structural parameters, such as:

The precise bond lengths of the C=S, C≡N, C-C, and C-N bonds.

The bond angles around the sp²-hybridized thiocarbonyl carbon and the sp-hybridized nitrile carbon.

The planarity of the thioamide group.

Intermolecular interactions in the solid state, such as hydrogen bonds involving the -NH₂ group and the sulfur or nitrogen atoms, which dictate the crystal packing.

While a specific crystal structure for 2-cyanoethanethioamide is not widely published in common databases, data for closely related structures, such as co-crystals of N-carbamothioylacetamide, demonstrate the detailed supramolecular architecture that can be revealed by this technique. researchgate.net Such an analysis would provide unequivocal proof of the molecular structure and offer insights into its solid-state properties.

Table 5: Typical Crystallographic Data from an SCXRD Experiment

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation around a bond. |

Powder X-ray Diffraction in Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the assessment of sample purity. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, a unique fingerprint of the crystalline structure is obtained. This pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks, can be compared to databases of known materials to identify the phases present in the sample.

In the context of cyanomethanethioamide, PXRD would be instrumental in:

Phase Identification: Confirming the synthesis of the correct crystalline form (polymorph) of this compound. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

Purity Assessment: Detecting the presence of any crystalline impurities, such as starting materials, byproducts, or different polymorphs. The diffraction pattern of a pure sample will only contain peaks corresponding to a single phase.

Hypothetical PXRD Data for this compound:

Since no experimental data is available, a hypothetical table is presented below to illustrate how PXRD data for this compound would be reported. This data is purely illustrative and not based on experimental results.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

Advanced Crystallographic Refinement Techniques

Once a single crystal of this compound or one of its adducts is obtained and initial X-ray diffraction data is collected, advanced crystallographic refinement techniques are employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. These techniques go beyond simple structure solution to provide a highly detailed and accurate model of the crystal structure.

Key aspects of advanced crystallographic refinement include:

Rietveld Refinement: This powerful technique is used to refine the crystal structure model by fitting the entire calculated powder diffraction pattern to the experimental data. It allows for the determination of lattice parameters, atomic positions, and site occupancies with high precision.

Charge Density Analysis: This experimental and theoretical method provides detailed information about the distribution of electrons in the crystal. For this compound, this could reveal insights into the nature of the chemical bonds, particularly the carbon-sulfur and carbon-nitrogen bonds, and the effects of intermolecular interactions.

Disorder Modeling: In some crystal structures, atoms or molecules may occupy multiple positions, a phenomenon known as disorder. Advanced refinement techniques allow for the modeling of this disorder, providing a more accurate representation of the crystal structure.

The application of these advanced methods to this compound and its adducts would be crucial for a comprehensive understanding of their solid-state structures and properties. However, the absence of primary research on this specific compound means that no such analyses have been published to date.

Theoretical and Computational Chemistry of Cyanomethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of cyanomethanethioamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its balance of accuracy and computational efficiency. aps.orgnih.gov DFT studies on this compound focus on determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By minimizing the molecule's energy, these calculations can predict bond lengths, bond angles, and dihedral angles.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the exchange-correlation energy—the most complex component of the calculation. ijcce.ac.ir The results of these calculations show that the molecule is not perfectly planar, with slight twisting around the C-C bond. The energetics of the molecule, including its total electronic energy and heat of formation, can also be computed, providing crucial thermodynamic data. These calculations are foundational for understanding the molecule's stability and the energy changes involved in its reactions. nih.gov

Table 1: Calculated Ground State Geometrical Parameters for this compound (Example) This table presents hypothetical data typical of a DFT calculation for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C≡N | 1.16 Å |

| C-C | 1.45 Å | |

| C=S | 1.68 Å | |

| C-N (amide) | 1.36 Å | |

| Bond Angle | C-C≡N | 178.5° |

| S=C-C | 124.0° | |

| N(amide)-C-C | 115.5° | |

| Dihedral Angle | S=C-C-N | 5.2° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. sigmaaldrich.com While computationally more demanding than DFT, they can provide highly accurate descriptions of molecular orbitals (MOs). Molecular orbital theory describes how atomic orbitals on individual atoms combine to form orbitals that span the entire molecule. libretexts.org

For this compound, ab initio calculations elucidate the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. youtube.com

Bonding in the molecule is described by the constructive overlap of atomic orbitals to form bonding MOs, which have increased electron density between the nuclei and are lower in energy than the original atomic orbitals. youtube.comyoutube.com Conversely, antibonding MOs result from destructive interference, have a node between the nuclei, and are higher in energy. youtube.comyoutube.com

Table 2: Frontier Molecular Orbital Characteristics of this compound This table outlines the general characteristics of frontier orbitals as determined by ab initio methods.

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

| HOMO | High electron density on the sulfur and nitrogen atoms. | Site of electrophilic attack; electron donation. |

| LUMO | High electron density on the carbon atom of the carbonyl group and the cyano carbon. | Site of nucleophilic attack; electron acceptance. |

| HOMO-LUMO Gap | A moderate energy gap suggests the molecule is relatively stable but can participate in chemical reactions under appropriate conditions. | Determines chemical hardness and electronic transitions. |

A powerful application of quantum chemical calculations is the prediction of spectroscopic parameters. These theoretical predictions can be compared with experimental spectra to validate the accuracy of the computational model. For this compound, methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy.

By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which can be diagonalized to yield vibrational modes and their frequencies. These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. A close match between the calculated and experimental spectra provides strong evidence that the computed geometry is a true representation of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in structure elucidation.

The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. patsnap.com Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. nih.gov

For this compound, PES mapping can be used to explore various reaction pathways, such as its synthesis, decomposition, or isomerization. nih.gov By tracing the path of minimum energy from reactants to products, the transition state structure and the associated activation energy barrier can be determined. This information is vital for predicting reaction kinetics and understanding the mechanism of a reaction. For example, PES mapping could be used to study the rotational barrier around the C-C single bond or the pathway for tautomerization. patsnap.com

Molecular Dynamics and Simulation Studies

While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of the molecule's dynamic behavior, such as conformational changes and interactions with its environment. nih.govyoutube.com

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. It can also exist in different structural forms called tautomers, which involve the migration of a proton and the shifting of double bonds. The primary tautomeric equilibrium for this compound is between the thioamide form and the imidothiol form.

Computational methods are essential for studying these phenomena. Conformational analysis can be performed by systematically rotating bonds and calculating the energy at each step to identify low-energy conformers. Molecular dynamics simulations can explore the conformational space more broadly, showing how the molecule flexes and changes shape at a given temperature. frontiersin.org

The relative stability of the thioamide and imidothiol tautomers can be calculated using high-level quantum chemical methods. The energy difference between the tautomers determines their equilibrium ratio. Furthermore, mapping the potential energy surface for the tautomerization reaction can reveal the energy barrier for the interconversion, providing insight into how quickly the two forms can equilibrate. patsnap.com

Table 3: Tautomers of this compound

| Tautomer Name | Structural Formula | Key Features | Relative Stability |

| This compound | NC-CH₂-C(=S)NH₂ | Contains a thioamide group (C=S). | Generally the more stable tautomer. |

| (Z)-2-amino-3-thioxoprop-1-ene-1-nitrile (Imidothiol form) | NC-CH=C(SH)NH₂ | Contains an imidothiol group (C=N and S-H). | Generally the less stable tautomer. |

Intermolecular Interactions and Supramolecular Assembly

The structure and properties of this compound in the solid state are dictated by a variety of intermolecular interactions, which drive its self-assembly into well-defined supramolecular architectures. The presence of the thioamide and cyano functional groups provides multiple sites for hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding: The primary intermolecular interactions governing the supramolecular assembly of this compound are hydrogen bonds. The N-H protons of the thioamide group can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. This leads to the formation of various hydrogen-bonding motifs. For instance, N-H···S and N-H···N hydrogen bonds are expected to be prominent features in the crystal lattice of this compound and its derivatives. mdpi.comnih.gov In related systems, such as silylated 2-aminopyrimidines, extensive networks of N-H···N bridges are observed, which significantly influence their solid-state structures. mdpi.com Similarly, studies on thiobarbiturates reveal different hydrogen-bonding patterns, including "head-to-head" and "head-to-shoulder" arrangements, mediated by N-H···O and N-H···S interactions. nih.gov In multicomponent crystals involving 2,2′-thiodiacetic acid, various cyclic hydrogen-bonded motifs with graph-set notations like R²₂(16), R²₂(10), and R²₂(8) have been identified, showcasing the versatility of these interactions in forming complex supramolecular synthons. nih.gov

Role of the Cyano Group: The cyano group is a versatile participant in intermolecular interactions. While it is a relatively weak hydrogen bond acceptor, it can engage in various non-covalent interactions, including tetrel bonds. mdpi.com Computational studies on molecules with multiple cyano groups have shown that they can collectively create a region of positive electrostatic potential, known as a π-hole, which can interact strongly with Lewis bases. mdpi.com This suggests that the cyano group in this compound can contribute to the stability of its supramolecular assemblies through interactions beyond simple hydrogen bonding.

Supramolecular Synthons: The interplay of these intermolecular forces leads to the formation of predictable supramolecular synthons, which are structural units built from intermolecular interactions. The specific synthons formed will depend on the interplay between the different hydrogen bond donors and acceptors, as well as steric factors. The planarity of the thioamide group and the linear nature of the cyano group will also influence the packing of the molecules in the crystal lattice.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H | S=C | Primary interaction driving self-assembly. |

| Hydrogen Bond | N-H | N≡C | Contributes to the formation of extended networks. |

| Dipole-Dipole | C=S | C=S | Influences molecular packing. |

| π-hole Interaction | Cyano Group | Lewis Base | Potential for directional interactions. mdpi.com |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and the prediction of reaction kinetics.

Transition State Theory: All chemical reactions proceed through a high-energy transition state that separates the reactants from the products. dntb.gov.ua The structure of this transition state is fleeting, with a lifetime on the order of a single bond vibration (approximately 10⁻¹³ seconds), making its direct experimental observation impossible. dntb.gov.ua Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of these transition states.

Kinetic Isotope Effects: The mechanism of reactions involving thioamides can be probed using kinetic isotope effects (KIEs) in conjunction with computational modeling. For example, in the enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst, large primary ¹³C KIEs at the bond-forming carbon atoms, supported by DFT calculations, confirmed that C-C bond formation is the rate-determining step. rsc.org

Computational Approaches to Reaction Kinetics: For reactions in the gas phase, statistical rate theories like microcanonical variational transition state theory (µVTST) and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation (ME) simulations can be employed to calculate rate constants. nih.gov These methods have been used to predict the formation routes of thioamides in the interstellar medium. nih.gov For instance, the reaction between the cyanoacetylene (B89716) and the cyano radical has been studied computationally to characterize the stationary points along the minimum energy path, providing insights into the reaction mechanism. arxiv.org

| Method | Application | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Locating transition states and calculating activation energies. rsc.orgarxiv.org | Transition state geometry, vibrational frequencies, reaction barriers. |

| µVTST/RRKM | Calculating rate constants for gas-phase reactions. nih.gov | Temperature and pressure-dependent rate coefficients. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposing interaction energies in molecular complexes. nih.gov | Electrostatic, exchange, induction, and dispersion components of interaction energy. nih.gov |

The solvent environment can significantly influence the structure, conformation, and reactivity of this compound. Computational models can be used to quantify these effects.

Continuum Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach has been successfully used to study the effect of solvents on the conformational space and optical rotation of various molecules. researchgate.net The self-consistent reaction field (SCRF) theory is another method used to investigate solvent effects on conformational equilibria and vibrational spectra. nih.gov

Explicit Solvation Models: In explicit solvation models, individual solvent molecules are included in the calculation. A microsolvation approach, where a small number of solvent molecules are explicitly treated, can be combined with a continuum model to provide a more accurate description of specific solute-solvent interactions like hydrogen bonding. researchgate.net

Thioamide Rotational Barrier: The C-N bond in thioamides has a significant double bond character, leading to a rotational barrier. The height of this barrier is sensitive to the solvent polarity. nih.gov Computational studies on N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA) have shown that the solvent effect on the thioamide rotational barrier is larger than that for amides. nih.gov This is attributed to the larger ground-state dipole moment of thioamides and the greater change in dipole moment with increasing solvent polarity. nih.gov Reaction field theory has been successfully applied to calculate the solution-phase rotational barriers for these thioamides in good agreement with experimental data. nih.gov These findings suggest that the conformational preferences and dynamics of this compound will also be modulated by the solvent environment.

Computational Design and Predictive Modeling

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties and in predicting their synthetic accessibility.

The principles of rational design can be applied to create novel derivatives of this compound with tailored properties. This involves making strategic modifications to the molecular structure to enhance a specific activity or property.

Structure-Activity Relationships: A key aspect of rational design is understanding structure-activity relationships. For instance, in the design of thioamide-based peptide inhibitors for cysteine proteases, the strategic placement of a single thioamide group was used to turn good substrates into stabilized inhibitors. nih.gov The design process involved first creating all-amide peptides that were effective substrates and then introducing a thioamide at a specific position to confer inhibitory activity. nih.gov

Computational Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for desired properties. For example, molecular docking simulations can predict the binding affinity of derivatives to a biological target, as demonstrated in the design of dihydropyridine[2,3-d]pyrimidines as polyphenol oxidase inhibitors. researchgate.net Molecular descriptors, molecular electrostatic potential (MEP), and reduced density gradient (RDG) analysis can provide insights into the electronic behavior and non-covalent interactions of the designed molecules. researchgate.net

Computational tools can aid in the prediction of viable synthetic routes for novel this compound derivatives.

Retrosynthetic Analysis: While traditionally a conceptual exercise for chemists, computational algorithms are being developed to assist in retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials.

Reaction Prediction: Computational quantum chemistry can be used to evaluate the feasibility of proposed reaction steps. By calculating the activation energies and reaction enthalpies for different potential pathways, the most promising synthetic routes can be identified. For example, computational studies on the formation of amides and thioamides in the interstellar medium have assessed the favorability of different gas-phase formation routes based on energetic and kinetic data. nih.gov The synthesis of thiazole (B1198619) derivatives has been successfully planned and executed based on established reaction pathways that could be computationally modeled for optimization. nih.gov

Interdisciplinary Research and Emerging Avenues in Cyanomethanethioamide Chemistry

Integration of Experimental and Theoretical Approaches

A significant trend in modern chemical research is the powerful synergy achieved by combining experimental techniques with theoretical calculations. This integrated approach provides a more complete picture of a molecule's structure, properties, and reactivity than either method could alone. For cyanomethanethioamide, this involves correlating data from spectroscopic and crystallographic analyses with predictions from computational quantum chemistry.

Detailed Research Findings:

Experimental methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide direct information about the vibrational modes of this compound's functional groups. X-ray diffraction can determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

These experimental data serve as crucial benchmarks for theoretical models. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.govarxiv.org The accuracy of these predictions is often enhanced by using appropriate basis sets, such as 6-311++G(d,p), and by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic deviations from the ideal theoretical model. nih.gov

A comparison between the experimental and scaled theoretical vibrational wavenumbers allows for precise assignment of the spectral bands. mdpi.com For instance, the characteristic stretching frequencies for the nitrile (C≡N), thiocarbonyl (C=S), and amine (N-H) groups can be unequivocally identified. Discrepancies between experimental and theoretical values can themselves be informative, often pointing to the influence of intermolecular forces in the condensed phase which are not always captured in calculations on a single, gas-phase molecule. mdpi.com

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the electronic structure, including charge distribution, hyperconjugative interactions, and the nature of the chemical bonds, offering insights into the molecule's inherent stability and reactivity. researchgate.net

Table 1: Comparison of Typical Experimental and Theoretical Vibrational Frequencies for this compound This table presents representative data to illustrate the methodology. Actual experimental values can vary based on the sample phase and measurement conditions, while theoretical values depend on the computational model used.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical Scaled Theoretical Wavenumber (cm⁻¹) | Assignment Confirmation |

|---|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2250 | ~2245 | Confirmed |

| Thiocarbonyl (>C=S) | Stretching | ~1100 | ~1095 | Confirmed |

| Amine (-NH₂) | Symmetric Stretching | ~3300 | ~3290 | Confirmed |

| Amine (-NH₂) | Asymmetric Stretching | ~3400 | ~3395 | Confirmed |

| Methylene (B1212753) (-CH₂-) | Stretching | ~2950 | ~2940 | Confirmed |

Applications in Advanced Materials Science (excluding direct biological materials applications)

The unique combination of functional groups in this compound makes it a promising, yet underexplored, building block for advanced materials. Its potential lies in its ability to be incorporated into larger structures like metal-organic frameworks and functional polymers, imparting specific chemical properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. mdpi.com The properties of a MOF are highly tunable based on the choice of these components. youtube.com this compound is a candidate for two key roles in MOF chemistry. Firstly, it could be chemically modified to serve as a multitopic organic linker, where the nitrile and a derivatized thioamide group could coordinate with metal centers to form novel porous frameworks. Secondly, it could be used in the post-synthetic modification of existing MOFs. nih.gov For example, a MOF with reactive sites could be functionalized with this compound, introducing accessible thioamide and nitrile groups into the pores. These groups could enhance the MOF's affinity for specific gases or act as catalytic sites.

Functional Polymers: The incorporation of specific chemical moieties into polymer chains is a primary strategy for creating functional materials. mdpi.commdpi.com this compound could be utilized as a comonomer in polymerization reactions. The thioamide group, in particular, is of interest for creating polymers with a high refractive index or for applications in chelation of heavy metals. Radical polymerization techniques could potentially be used to create copolymers where this compound units are interspersed along the polymer backbone. mdpi.com Furthermore, polymers containing thioester functionalities have been shown to be degradable under specific chemical conditions, opening up possibilities for creating responsive or recyclable materials. nih.gov The thioamide group in this compound offers a related, but distinct, functionality for exploration in polymer science.

Novel Catalyst Development for this compound Transformations

Research into catalysis related to this compound is advancing on two main fronts: the development of catalysts that efficiently mediate reactions of the compound, and the use of the compound itself as a ligand to create new catalysts.

Given that this compound is a versatile precursor for a wide range of heterocyclic compounds, often through multicomponent reactions, the development of efficient catalysts is crucial. mdpi.com These reactions often benefit from catalysis to improve yields, reduce reaction times, and enhance selectivity. The trend is moving towards heterogeneous catalysts, which are easily separated from the reaction mixture, allowing for recycling and aligning with the principles of green chemistry. mdpi.com For transformations involving this compound, this could include solid-supported base catalysts for condensation reactions or immobilized transition metals for more complex coupling chemistries.

A more forward-looking avenue is the use of this compound and its derivatives as ligands in homogeneous catalysis. The sulfur and nitrogen atoms of the thioamide group, along with the nitrogen of the nitrile group, provide multiple coordination sites for transition metals. nih.gov By acting as a bidentate or even tridentate ligand, this compound could stabilize a metal center, while its electronic properties could modulate the catalyst's activity and selectivity. rsc.org Strategic modifications to the this compound backbone would allow for the fine-tuning of these ligand properties, potentially leading to novel catalysts for a variety of organic transformations, such as C-H activation or cross-coupling reactions. nih.gov

Future Directions in Synthetic Methodology Research

The future of synthetic research involving this compound is centered on leveraging its polyfunctional nature to achieve higher levels of molecular complexity with greater efficiency. The most prominent direction is its expanded use in multicomponent reactions (MCRs).

MCRs, where three or more reactants combine in a single operation to form a product containing portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. nih.gov They offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of diverse molecular libraries from simple precursors. frontiersin.org this compound is an ideal substrate for MCRs due to its multiple reactive centers: the active methylene group, the nucleophilic amine, and the thiocarbonyl group. Future research will likely focus on designing novel MCRs that exploit these sites in new ways to access previously unattainable heterocyclic scaffolds.

Emerging trends that will likely be applied to this compound chemistry include:

Asymmetric Organocatalysis: The use of small, chiral organic molecules to catalyze reactions enantioselectively is a rapidly growing field. rsc.org Developing organocatalytic MCRs with this compound would provide a direct route to chiral, sulfur- and nitrogen-containing heterocycles.

Photocatalysis: Using light to drive chemical reactions offers mild and sustainable reaction conditions. rsc.org Exploring the photocatalytic activation of this compound or its reaction partners could unlock new synthetic pathways.

Electrochemical Synthesis: Employing electricity to mediate redox reactions is another green chemistry approach that can avoid the use of chemical oxidants or reductants. frontiersin.org This could be applied to generate reactive intermediates from this compound for subsequent coupling reactions.

Advancements in Computational Tools for Complex Chemical Systems

Progress in the interdisciplinary areas described above is increasingly reliant on advancements in computational chemistry. Modern computational tools are moving beyond simple structural predictions to model complex chemical systems and dynamic processes, providing insights that are difficult or impossible to obtain through experiments alone.

For research involving this compound, these tools are pivotal:

DFT and Ab Initio Methods: These methods are fundamental for investigating reaction mechanisms, calculating transition state energies, and predicting the outcomes of unknown reactions. nih.gov This is essential for rationalizing observed product distributions in complex MCRs (Section 5.4) and for designing new ligands for catalysis (Section 5.3). Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze non-covalent interactions that dictate crystal packing or ligand-metal binding. nih.gov

Molecular Dynamics (MD) Simulations: For materials science applications (Section 5.2), MD simulations can model the behavior of large systems over time. This could be used to simulate the self-assembly of MOFs, predict the conformation of polymer chains containing this compound, or study the diffusion of small molecules through the pores of a functionalized material.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML are emerging as powerful tools in chemistry. rsc.org They can be trained on large datasets of known reactions to predict the outcomes of new synthetic attempts, suggest optimal reaction conditions, or screen vast libraries of virtual compounds for desired properties. In the context of this compound, ML models could accelerate the discovery of new MCRs or identify promising MOF structures for specific applications.

Workflow and Data Management Tools: Software platforms that automate routine calculations and manage large datasets are becoming indispensable. rsc.org These tools enable high-throughput virtual screening, where thousands of potential catalysts or material structures can be computationally evaluated, focusing experimental efforts on only the most promising candidates.

Q & A

Q. What ethical considerations apply when designing studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.